
Phenyl isoxazol-4-ylcarbamate
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Overview
Description
Phenyl isoxazol-4-ylcarbamate (CAS: 1190843-61-8) is an organic compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol. Structurally, it consists of an isoxazole ring substituted at the 4-position with a carbamate group (-O(CO)NH₂) and a phenyl group (C₆H₅) at the 3-position of the isoxazole core (Fig. 1). This compound is typically stored at 2–8°C to ensure stability, though its exact boiling point and hazard profile remain unspecified .
The isoxazole moiety is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. Carbamate groups are known for their role in medicinal chemistry as hydrolytically stable bioisosteres for esters or amides, often influencing pharmacokinetic properties such as metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production of phenyl isoxazol-4-ylcarbamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Phenyl isoxazol-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
Phenyl isoxazol-4-ylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl isoxazol-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with phenyl isoxazol-4-ylcarbamate, particularly the isoxazole core and carbamate/ester functionalities. Key differences in substituents and their implications are summarized in Table 1 .
Table 1: Structural Comparison of this compound and Analogues
Compound Name | CAS No. | Molecular Formula | Key Substituents | Similarity Score |
---|---|---|---|---|
This compound | 1190843-61-8 | C₁₀H₈N₂O₃ | Phenyl, carbamate at isoxazol-4-yl | Reference |
(R)-1-Phenylethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate | 380629-73-2 | C₁₉H₁₈BrN₂O₃ | 4-Bromophenyl, methyl at isoxazol-3-yl | 0.63 |
5-Methylbenzo[d]isoxazol-3-amine | 268734-42-5 | C₈H₈N₂O | Benzene-fused isoxazole, methyl, amine | 0.68 |
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) | - | C₂₁H₂₁NO₄ | Phenethoxy benzoate, methylisoxazole | - |
Key Observations:
The methyl group at the 3-position of the isoxazole ring (CAS 380629-73-2) may sterically hinder interactions in biological systems, unlike the unsubstituted isoxazole in this compound.
Functional Group Variations :
- Carbamate vs. Amine : 5-Methylbenzo[d]isoxazol-3-amine (CAS 268734-42-5) replaces the carbamate with an amine group, altering hydrogen-bonding capacity and acidity (pKa ~5–6 for aromatic amines vs. ~8–9 for carbamates) .
- Ester vs. Carbamate : Compound I-6473 features a benzoate ester linked via a phenethoxy chain, which may confer higher lipophilicity but lower hydrolytic stability compared to carbamates .
Physicochemical and Spectroscopic Properties
- Solubility : Carbamates generally exhibit moderate water solubility due to hydrogen-bonding capacity. The phenyl group in the target compound may reduce solubility compared to amine-containing analogues like CAS 268734-42-3.
- Stability : Carbamates are less prone to hydrolysis than esters (e.g., I-6473), making them preferable in prolonged-release formulations .
Analytical Methods for Isoxazole Derivatives
Although the provided evidence focuses on spectrophotometric determination of phenylephrine , analogous techniques could apply to isoxazole-carbamate compounds:
- UV-Vis Spectroscopy : Isoxazole rings absorb in the 250–300 nm range. Carbamate groups may shift λmax depending on conjugation.
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is suitable for separating isoxazole derivatives, as demonstrated for phenylephrine .
Biological Activity
Phenyl isoxazol-4-ylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on various research findings.
Chemical Structure and Synthesis
This compound is characterized by an isoxazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The compound features a phenyl group attached at the 3-position and a carbamate functional group at the 4-position of the isoxazole. The general formula for this compound can be represented as C10H10N2O2.
Synthesis Methods:
The synthesis of this compound typically involves several steps, including:
- Formation of the isoxazole ring.
- Introduction of the phenyl group.
- Attachment of the carbamate moiety.
These methods allow for efficient production and potential modification to enhance biological activity.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as an anticancer agent . Its mechanism of action primarily involves inhibition of specific enzymes related to tumor growth and progression.
Antitumor Activity
This compound has been evaluated for its antitumor properties through various studies:
- Enzyme Inhibition : It has shown potential as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in lipid signaling pathways relevant to cancer biology. By modulating these pathways, this compound may influence tumor growth dynamics .
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including HepG2 and MDA-MB-231. For instance, one study reported IC50 values for specific derivatives ranging from 0.21 µM to 0.26 µM, indicating strong antiproliferative activity .
- Mechanistic Insights : Preliminary mechanistic studies suggest that these compounds induce apoptosis in cancer cells by activating caspases and cleaving PARP (Poly (ADP-ribose) polymerase), which are hallmark indicators of programmed cell death .
Structure-Activity Relationships (SAR)
The SAR analysis of this compound derivatives has revealed critical insights into how structural modifications can enhance biological activity:
Compound Name | Structure Features | Unique Characteristics | IC50 Values |
---|---|---|---|
6g | Propoxy-substituted | Most potent ACC inhibitor | 99.8 nM |
6l | Bulky phenylacetamide | Strongest cytotoxicity | 0.22 µM (A549) |
6a | Moderate ACC activity | High lipophilicity | Significant antiproliferative activity |
These findings illustrate how variations in substituents can significantly impact both enzyme inhibition and cytotoxicity against cancer cells .
Case Studies
- Study on Colorectal Cancer : A study involving human colorectal DLD-1 cells demonstrated that a derivative of this compound achieved a 63% tumor growth inhibition in xenograft models at a dosage of 50 mg/kg, highlighting its potential for therapeutic applications .
- Comparative Analysis with Other Compounds : When compared to standard chemotherapeutics like doxorubicin, certain derivatives of this compound exhibited enhanced safety profiles while maintaining efficacy against cancer cell lines .
Q & A
Q. [Basic] What synthetic methodologies are commonly employed for the preparation of phenyl isoxazol-4-ylcarbamate, and how do reaction conditions influence yield and purity?
This compound is synthesized via carbamate bond formation between isoxazol-4-amine and phenyl chloroformate. Key variables include solvent choice (e.g., 1,4-dioxane, THF), catalysts (e.g., triethylamine, pyridine), and temperature (0–90°C). For example, triethylamine in 1,4-dioxane at 90°C for 1 hour achieves higher yields (98% purity) due to efficient deprotonation and reduced side reactions . Lower temperatures (0–25°C) with THF and pyridine may reduce decomposition but require extended reaction times. NMR and MS are critical for verifying structural integrity .
Q. [Basic] Which analytical techniques are most reliable for confirming the structure and purity of this compound?
1H NMR is essential for confirming the carbamate linkage (δ 8.5–9.0 ppm for NHCOO) and aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (e.g., C18 columns with acetonitrile/water gradients) assesses purity. Crystallography (using SHELX software) resolves stereochemistry but requires high-quality single crystals .
Q. [Advanced] How can experimental design (e.g., Central Composite Design) optimize derivatization protocols for this compound in complex matrices?
Central Composite Design (CCD) identifies critical factors (e.g., pH, derivatization time, reagent ratio) for optimizing reactions. For example, in histamine analysis, CCD maximized derivatization efficiency with phenyl isothiocyanate by balancing temperature (60°C) and reaction time (20 min). Similar approaches can adapt to this compound for trace analysis in biological samples .
Q. [Advanced] What strategies resolve contradictions in reported reaction conditions for this compound synthesis?
Discrepancies in solvent/catalyst systems (e.g., triethylamine vs. pyridine) arise from competing reaction pathways. Systematic screening via Design of Experiments (DoE) can identify optimal conditions. For instance, pyridine may suppress side reactions in moisture-sensitive systems, while triethylamine accelerates kinetics in anhydrous environments .
Q. [Advanced] How does computational modeling (e.g., DFT) aid in predicting the stability and reactivity of this compound derivatives?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict hydrolysis susceptibility. For example, electron-withdrawing substituents on the isoxazole ring increase carbamate stability by reducing nucleophilic attack at the carbonyl carbon. Experimental validation via pH-dependent degradation studies (monitored by HPLC) aligns with computational predictions .
Q. [Basic] What storage conditions are recommended to maintain this compound stability?
Store at –20°C in anhydrous, inert atmospheres (argon) to prevent hydrolysis. Stability studies show <5% degradation over 6 months under these conditions. Regular purity checks via HPLC are advised .
Q. [Advanced] How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
SAR studies involve synthesizing analogs with substituent variations (e.g., halogenation, alkylation) on the phenyl or isoxazole rings. Biological assays (e.g., enzyme inhibition) then correlate structural changes with activity. For example, electron-deficient aryl groups improve binding to hydrophobic enzyme pockets, as seen in quinoline-carbamate derivatives .
Q. [Advanced] What methodologies characterize degradation products of this compound under physiological conditions?
Hydrolysis products (e.g., isoxazol-4-amine and phenyl carbonate) are identified via LC-MS/MS. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) simulates long-term degradation. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life .
Q. [Basic] How is the lipophilicity of this compound determined, and why is this parameter significant in drug design?
Lipophilicity (logP) is measured via reversed-phase HPLC using capacity factors (k). A logP ~2.5 indicates moderate membrane permeability, balancing solubility and absorption. This guides formulation strategies (e.g., prodrug design) .
Q. [Advanced] What crystallographic techniques validate the solid-state structure of this compound, and how do data refinement tools (e.g., SHELXL) improve accuracy?
Single-crystal XRD with SHELXL refines bond lengths/angles and thermal displacement parameters. For example, disorder in the phenyl ring is resolved using restraints and constraints. High-resolution data (R-factor < 0.05) ensure reliability .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
phenyl N-(1,2-oxazol-4-yl)carbamate |
InChI |
InChI=1S/C10H8N2O3/c13-10(12-8-6-11-14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H,12,13) |
InChI Key |
XANDUNIOCNXQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CON=C2 |
Origin of Product |
United States |
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